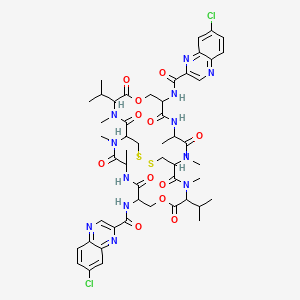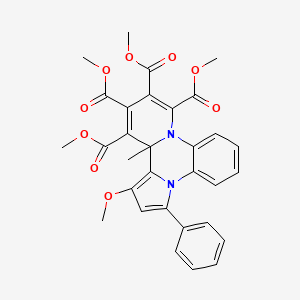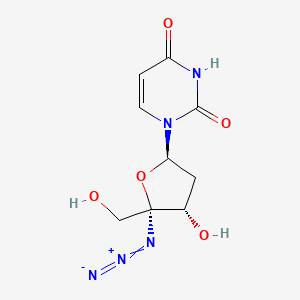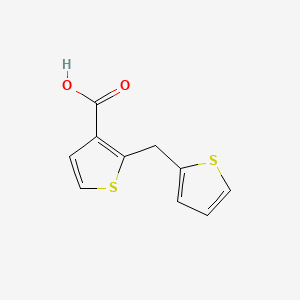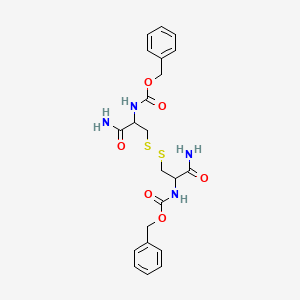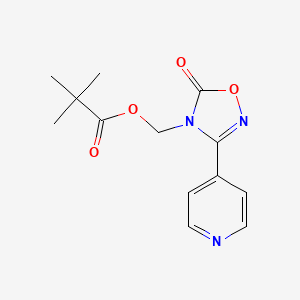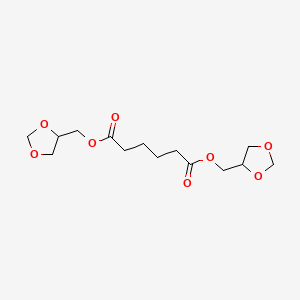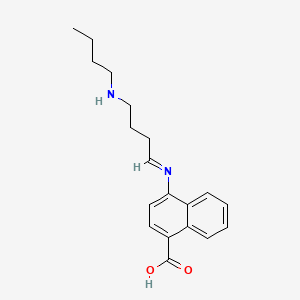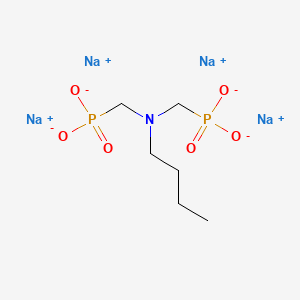
Tetrasodium ((butylimino)bis(methylene))bisphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C6H13NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. This compound is known for its ability to chelate metal ions and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process can be summarized as follows:
Reactants: Butylamine, formaldehyde, phosphorous acid.
Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: Butylamine is first reacted with formaldehyde to form an intermediate, which then reacts with phosphorous acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves:
Large-scale Reactors: To handle the increased volume of reactants.
Controlled Environment: Maintaining optimal temperature and pH levels to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization or filtration to remove any impurities.
化学反应分析
Types of Reactions
Tetrasodium ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Chelation: It can chelate metal ions, forming stable complexes.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, or iron. The reaction is carried out in an aqueous medium.
Substitution: Common reagents include halides or other nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include metal-bisphosphonate complexes and substituted bisphosphonate derivatives.
科学研究应用
Tetrasodium ((butylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its potential in inhibiting enzymes that require metal ions for activity.
Medicine: Explored for its potential in treating bone-related diseases due to its ability to bind to calcium ions.
Industry: Utilized in water treatment processes to prevent scale formation by chelating metal ions.
作用机制
The mechanism of action of tetrasodium ((butylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of enzymes that require these ions as cofactors. This property is particularly useful in preventing scale formation in industrial water systems and in studying enzyme inhibition in biological research.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties.
Nitrilotriacetic acid (NTA): Used in similar applications as a chelating agent.
Uniqueness
Tetrasodium ((butylimino)bis(methylene))bisphosphonate is unique due to its bisphosphonate structure, which provides it with strong chelating properties and the ability to form stable complexes with metal ions. This makes it particularly effective in applications where strong and stable metal chelation is required.
属性
CAS 编号 |
94232-82-3 |
|---|---|
分子式 |
C6H13NNa4O6P2 |
分子量 |
349.08 g/mol |
IUPAC 名称 |
tetrasodium;N,N-bis(phosphonatomethyl)butan-1-amine |
InChI |
InChI=1S/C6H17NO6P2.4Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI 键 |
OUUDQFHHBQUSSY-UHFFFAOYSA-J |
规范 SMILES |
CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetate](/img/structure/B12800057.png)
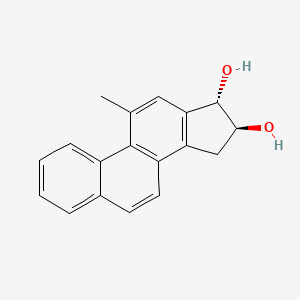


![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
